2-phenoxyethyl (Z)-3-phenylprop-2-enoate
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Overview
Description
2-phenoxyethyl (Z)-3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenoxyethyl group and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxyethyl (Z)-3-phenylprop-2-enoate typically involves the esterification of 2-phenoxyethanol with cinnamic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-phenoxyethyl (Z)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products include phenylacetic acid and benzaldehyde.
Reduction: Products include 2-phenoxyethanol and cinnamyl alcohol.
Substitution: Products depend on the nucleophile used, resulting in various substituted phenoxyethyl derivatives.
Scientific Research Applications
2-phenoxyethyl (Z)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-
Properties
CAS No. |
90094-75-0 |
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Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-phenoxyethyl (Z)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H16O3/c18-17(12-11-15-7-3-1-4-8-15)20-14-13-19-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11- |
InChI Key |
HAWKHPZRWPVUBN-QXMHVHEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)OCCOC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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